Propyl 2-(morpholin-2-yl)acetate

Description

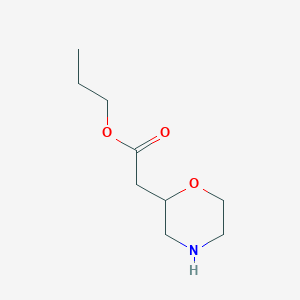

Propyl 2-(morpholin-2-yl)acetate is an ester derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the acetate backbone.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

propyl 2-morpholin-2-ylacetate |

InChI |

InChI=1S/C9H17NO3/c1-2-4-13-9(11)6-8-7-10-3-5-12-8/h8,10H,2-7H2,1H3 |

InChI Key |

JMDAJKFBGLGBER-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-(morpholin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with propyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of ethyl 2-(4-benzylmorpholin-2-yl)acetate as a starting material. This compound is dissolved in methanol and subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature. The reaction proceeds for several hours, resulting in the formation of this compound after filtration and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(morpholin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

Oxidation: Propyl 2-(morpholin-2-yl)acetic acid.

Reduction: Propyl 2-(morpholin-2-yl)ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Propyl 2-(morpholin-2-yl)acetate has been identified as a promising candidate in the development of new pharmaceutical agents. Its structural similarity to other morpholine derivatives allows for modifications that can enhance efficacy and reduce side effects.

1.1. Serotonin and Noradrenaline Reuptake Inhibition

Research indicates that compounds similar to this compound exhibit activity as serotonin and noradrenaline reuptake inhibitors. These properties make them potential treatments for various disorders, including:

- Depression

- Anxiety Disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

- Chronic Pain Management

The inhibition of these neurotransmitter reuptakes can lead to increased levels of serotonin and noradrenaline in the synaptic cleft, which is beneficial for treating mood disorders and pain syndromes .

1.2. Antifungal Activity

Studies have shown that morpholine derivatives, including this compound, can possess antifungal properties. Specifically, derivatives have been tested against Candida species and Aspergillus species, demonstrating significant fungicidal activity. The introduction of specific substituents has been found to enhance their antifungal efficacy while maintaining low toxicity profiles .

Therapeutic Applications

The therapeutic applications of this compound are diverse, particularly in the context of drug formulations aimed at treating complex conditions.

2.1. Pain Management

Due to its potential as a serotonin and noradrenaline reuptake inhibitor, this compound could be developed into analgesics that provide relief from neuropathic pain without the addictive properties associated with traditional opioids .

2.2. Treatment of Urinary Disorders

The compound's mechanism of action suggests utility in treating urinary incontinence by modulating neurotransmitter levels that affect bladder control mechanisms .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Mechanism of Action

The mechanism of action of propyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared to Propyl 2-(morpholin-2-yl)acetate based on substituent groups, molecular properties, and applications:

Table 1: Comparative Analysis of Propyl Esters

*Inferred properties for this compound are based on structural analogs.

Key Findings:

Functional Group Impact :

- The morpholine ring in this compound enhances polarity compared to alkyl-substituted esters (e.g., Propyl 2-methylbutyrate) but reduces lipophilicity relative to aromatic analogs like Propyl phenylacetate. This balance may improve bioavailability in drug design .

- Sulfonyl and piperazinyl groups (e.g., in Propyl 2-(4-methylbenzenesulfonyl)acetate and Propyl (3-oxo-2-piperazinyl)acetate) introduce hydrogen-bonding capacity, influencing solubility and metabolic stability .

Applications :

- Pharmaceuticals : Morpholine and piperazinyl derivatives are common in bioactive molecules due to their ability to interact with enzymes and receptors. This compound may serve as a precursor for CNS-targeting agents or protease inhibitors .

- Flavor/Fragrance : Simpler esters (e.g., Propyl 2-methylbutyrate) dominate here, as bulkier substituents (e.g., morpholine) reduce volatility and alter odor profiles .

Stability and Reactivity :

Biological Activity

Propyl 2-(morpholin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring, which is known for enhancing solubility and bioavailability of compounds. The synthesis typically involves the esterification of morpholine derivatives with propionic acid or its derivatives.

Antimicrobial Activity

Research indicates that compounds containing morpholine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study examining related compounds, some exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Antitumor Potential

Morpholine-containing compounds have also been investigated for their antitumor properties. A study highlighted that certain morpholine derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Analgesic Effects

Another area of interest is the analgesic potential of morpholine derivatives. Compounds designed with morpholine structures have been shown to interact with opioid receptors, suggesting a pathway for pain relief without the severe side effects associated with traditional opioids. Docking studies indicated that these compounds could achieve high affinity for μ-opioid receptors, potentially leading to safer analgesics .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound demonstrated notable activity against Candida albicans, with a reported IC50 value significantly lower than many existing antifungal agents. This positions it as a candidate for further development in antifungal therapies .

- Cancer Research : A series of experiments involving morpholine derivatives revealed that these compounds could inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures, suggesting an anti-inflammatory mechanism that could complement their antitumor effects .

- Pain Management : In preclinical trials assessing new analgesics, morpholine-based compounds exhibited two to four times the potency of traditional opioids while showing reduced addiction potential. This was attributed to their unique interaction profiles with opioid receptors .

Data Summary

Q & A

How can the crystal structure of Propyl 2-(morpholin-2-yl)acetate be determined using modern refinement methods?

Answer:

The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement). Key steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) to measure reflections.

- Structure solution : Employ direct methods (SHELXS/SHELXD) for initial phase determination.

- Refinement : Apply full-matrix least-squares refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically or located via Fourier difference maps .

- Validation : Verify using R-factors (e.g., R1 < 0.05 for high-quality data) and check for residual electron density peaks.

What spectroscopic techniques are optimal for characterizing the morpholine ring conformation in this compound?

Answer:

- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., ) and NOE correlations to infer ring puckering.

- X-ray Crystallography : Quantify puckering amplitudes (q) and phase angles (φ) using Cremer-Pople coordinates, which generalize Kilpatrick-Pitzer-Spitzer parameters for nonplanar rings .

- Computational Methods : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate conformational preferences.

How can researchers resolve contradictions in synthetic yields reported for this compound?

Answer:

Contradictions often arise from variations in:

- Reaction Conditions : Optimize temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–10 mol% morpholine derivatives).

- Purification Methods : Compare column chromatography (silica gel, hexane/EtOAc) vs. distillation for isolating the ester product.

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity and identify side products like unreacted morpholine precursors .

What strategies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours.

- Kinetic Analysis : Monitor ester hydrolysis via -NMR (disappearance of acetate methyl signal at δ 2.0–2.1 ppm) or LC-MS.

- Degradation Pathways : Identify byproducts (e.g., morpholin-2-yl acetic acid) using HRMS and compare degradation rates across pH ranges .

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Transition State Analysis : Calculate activation energies for nucleophilic attack (e.g., by amines) using Gaussian or ORCA software with M06-2X/def2-TZVP.

- Electrostatic Potential Maps : Visualize electrophilic regions (e.g., carbonyl carbon) using Multiwfn or VMD.

- Solvent Effects : Incorporate PCM models to simulate polar protic/aprotic environments .

What precautions are critical for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (PEL: <10 ppm).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste Disposal : Neutralize acidic/basic byproducts before transferring to halogen-resistant containers for incineration .

How does the ester group’s electronic environment influence the biological activity of this compound?

Answer:

- Structure-Activity Relationship (SAR) : Modify the ester’s alkyl chain (e.g., methyl vs. propyl) to alter lipophilicity (logP) and membrane permeability.

- Enzymatic Hydrolysis : Test susceptibility to esterases (e.g., porcine liver esterase) to correlate stability with bioavailability.

- Receptor Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.